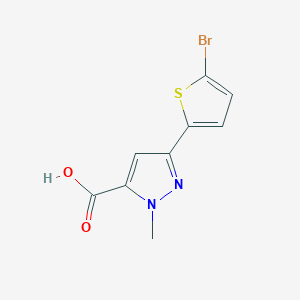

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-12-6(9(13)14)4-5(11-12)7-2-3-8(10)15-7/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBFVSWQLFXKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(S2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Methodology

The preparation of the target compound generally follows a multi-step synthetic route involving:

- Formation of the pyrazole core with methyl substitution

- Introduction of the bromine atom at the 5-position of the thiophene ring

- Functionalization of the pyrazole with a carboxylic acid group

A detailed synthesis pathway can be outlined as follows, based on the closest analogous methods for related bromo-substituted pyrazole carboxylic acids and brominated heterocycles:

Synthesis Route and Reaction Conditions

Note: While the above steps are derived from synthesis of related bromo-substituted pyrazole derivatives, the preparation of the 3-(5-bromo-2-thienyl) moiety typically involves coupling of the brominated thiophene ring to the pyrazole core, which may be achieved via cross-coupling reactions such as Suzuki or Stille coupling using appropriate boronic acid or stannane derivatives of 5-bromo-2-thiophene.

Specific Preparation of the 3-(5-bromo-2-thienyl) Substituent

Although direct detailed synthetic procedures for 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid are scarce, the following approach is consistent with established methods for similar compounds:

- Synthesis of 5-bromo-2-thiophene boronic acid or stannane derivative: Bromination of thiophene at the 5-position followed by lithiation and quenching with borate or stannane reagents.

- Cross-coupling with pyrazole-5-carboxylic acid derivatives: Using palladium-catalyzed Suzuki or Stille coupling to attach the 5-bromo-2-thienyl group to the pyrazole ring at the 3-position.

Reaction conditions for cross-coupling typically include:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3 or Cs2CO3 |

| Solvent | DMF, toluene, or dioxane |

| Temperature | 80-110 °C |

| Time | 12-24 hours |

Research Findings and Optimization Notes

- Bromination: Use of tribromooxyphosphorus (P(O)Br3) provides selective bromination under mild conditions, minimizing side reactions and over-bromination.

- Hydrolysis: Sodium hydroxide hydrolysis of esters proceeds efficiently at room temperature, with careful pH control during work-up to isolate the acid.

- Cross-coupling: The coupling of brominated thiophene derivatives to pyrazole cores is well-established, with palladium catalysis providing high yields and regioselectivity.

- Purification: Extraction with ethyl acetate and drying over anhydrous sodium sulfate followed by column chromatography or recrystallization ensures high purity.

- Safety and Scalability: The methods avoid highly toxic reagents and allow for scale-up due to mild conditions and readily available starting materials.

Summary Table of Key Reagents and Conditions

| Reagent / Step | Role | Optimal Conditions | Remarks |

|---|---|---|---|

| Diethyl butynedioate + methylhydrazine | Pyrazole ring formation | 25-40 °C, condensation | High yield, straightforward |

| Tribromooxyphosphorus | Bromination agent | Room temp to 40 °C | Selective bromination |

| NaOH (10%) in ethanol | Ester hydrolysis | Room temperature | Efficient, mild |

| Azido dimethyl phosphate + tert-butyl alcohol | Carbamate formation | 100 °C in DMF | For amine protection/functionalization |

| Trifluoroacetic acid (50%) | Carbamate deprotection | Room temperature | Final amine synthesis |

| Pd catalyst + base | Cross-coupling | 80-110 °C, 12-24 h | For thiophene-pyrazole coupling |

Chemical Reactions Analysis

Substitution Reactions at the Bromothiophene Ring

The bromine atom at the 5-position of the thiophene ring serves as a primary site for nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Key Findings :

-

Suzuki-Miyaura coupling is highly efficient for introducing aryl groups, with electron-rich boronic acids yielding higher conversions.

-

The methyl group on the pyrazole nitrogen stabilizes the ring during harsh coupling conditions .

Functional Group Transformations at the Carboxylic Acid

The carboxylic acid moiety undergoes classic derivatization reactions to form esters, amides, and hydrazides.

Mechanistic Insights :

-

Esterification via Steglich activation (EDCI/HOBt) minimizes racemization compared to acid chlorides.

-

Hydrazides exhibit enhanced solubility for biological screening .

Heterocyclic Ring Modifications

The pyrazole ring participates in cyclization and annulation reactions to construct fused heterocycles.

Applications :

Oxidation and Reduction Reactions

Controlled redox reactions modify the thiophene and pyrazole rings.

Notable Observations :

-

Sulfone formation increases reactivity in NAS but reduces coupling efficiency.

-

Dihydropyrazoles exhibit altered pharmacokinetic profiles in drug design .

Comparative Reactivity with Analogues

The bromothiophene-pyrazole system shows distinct behavior compared to similar compounds:

Industrial and Pharmacological Relevance

-

Scale-up protocols : Microwave-assisted Suzuki coupling reduces reaction times from 24 h to 2 h.

-

Drug candidates : Amide derivatives inhibit A549 lung cancer cell growth (IC₅₀ = 1.1–3.3 µM) .

This compound’s multifunctional architecture positions it as a critical intermediate in synthesizing bioactive molecules and advanced materials.

Scientific Research Applications

Medicinal Chemistry

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been explored for its pharmacological properties. Research indicates that compounds with pyrazole moieties exhibit anti-inflammatory, analgesic, and anti-cancer activities.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of pyrazole can inhibit tumor growth in vitro and in vivo. The incorporation of the bromothiophene ring enhances the compound's ability to interact with biological targets involved in cancer progression.

Agrochemicals

The compound is also being investigated as a potential agrochemical agent. Its structure suggests it may function as a herbicide or fungicide due to its ability to disrupt specific biochemical pathways in plants and fungi.

Case Study: Herbicidal Activity

Research has shown that similar pyrazole derivatives can effectively inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices.

Material Science

The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Case Study: Organic Photovoltaics

Studies have indicated that incorporating thiophene-based compounds into organic solar cells can enhance their efficiency due to improved charge transport properties.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The brominated thiophene and pyrazole moieties can interact with biological macromolecules through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Functional Group Variations

3-(5-Bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide Derivatives

- Example: 3-(5-Bromo-2-thienyl)-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (C₁₇H₁₅BrN₄O₃S) . Key Difference: Replacement of the carboxylic acid with a carbohydrazide group (-CONHNH₂).

5-(5-Bromo-2-thienyl)-1H-pyrazole-3-carboxylic Acid Derivatives

- Example: 5-(5-Bromo-2-thienyl)-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide (C₁₄H₁₀BrN₅O₂S) . Key Difference: Positional isomerism (carboxylic acid at pyrazole-3 vs. 5-position).

Substituent Variations on the Pyrazole Ring

Aromatic vs. Aliphatic Substituents

- Example 1: 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (C₁₁H₉BrN₂O₂) . Key Difference: Replacement of thienyl with bromophenyl. Bromine’s position (para vs. meta) may influence halogen bonding in enzyme active sites.

- Example 2: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid . Key Difference: Bulky tert-butyl substituent instead of aromatic groups.

Halogen Substitution Effects

- Chloro vs. Bromo Derivatives

Physicochemical Properties

Biological Activity

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound characterized by the presence of a brominated thiophene ring and a pyrazole carboxylic acid moiety. This unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C9H7BrN2O2S

- CAS Number : 1204297-49-3

- IUPAC Name : 5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid

Synthesis

The synthesis typically involves:

- Bromination of Thiophene : Utilizing bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

- Formation of Pyrazole Ring : Cyclization with hydrazine and an appropriate diketone.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions including hydrogen bonding and π-π stacking.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid. For example, compounds with similar structures have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) cells.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against A549 cells, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 3-(5-bromo-2-thienyl)-1-methyl-pyrazole | 66 | A549 (Lung) | |

| Cisplatin | 10 | A549 (Lung) |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid were tested against multidrug-resistant strains, revealing varying degrees of effectiveness.

Case Study: Antimicrobial Screening

The compound was screened against Gram-positive pathogens such as Staphylococcus aureus, demonstrating notable antimicrobial activity. However, no significant activity was observed against Gram-negative bacteria .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <64 | Active |

| Escherichia coli | >64 | Inactive |

Anti-inflammatory Activity

Research has indicated that similar pyrazole compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). These findings suggest that 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid may also possess anti-inflammatory properties.

Findings on Anti-inflammatory Effects

Studies report that pyrazole derivatives can inhibit COX enzymes effectively, with some compounds displaying selectivity towards COX-2, which is beneficial for reducing inflammation without affecting gastric mucosa significantly .

Q & A

Q. What are the key synthetic routes for preparing 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiophene and pyrazole precursors. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst under reflux in ethanol or dichloromethane (DCM) can yield intermediates, followed by hydrolysis to generate the carboxylic acid moiety. Reaction conditions (temperature, solvent, and time) significantly impact yield and purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

- HPLC for purity assessment (≥97% as per industry standards).

- FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at δ ~3.5 ppm, bromothienyl protons at δ ~7.0 ppm).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation (C₉H₇BrN₂O₂S; theoretical ~302.98 g/mol) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or DCM are commonly used for cyclocondensation. Hydrolysis of ester intermediates to carboxylic acids requires aqueous basic conditions (e.g., NaOH/EtOH). Reflux temperatures (70–100°C) and inert atmospheres (N₂/Ar) improve reaction efficiency .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?

Discrepancies often arise from incomplete intermediate formation or side reactions. Strategies include:

Q. What computational methods predict the electronic effects of the bromothienyl substituent on reactivity?

Density Functional Theory (DFT) calculations can model:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. How does the bromothienyl group influence biological activity in structure-activity relationship (SAR) studies?

The bromine atom enhances lipophilicity and membrane permeability, while the thienyl ring contributes to π-π stacking with protein targets. Comparative studies with non-brominated analogs (e.g., 3-(2-thienyl)-1-methyl derivatives) show reduced bioactivity in antimicrobial or kinase inhibition assays .

Q. What strategies mitigate decomposition during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.